molecular formula C18H10FN2NaO2S B7724153 sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate

sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate

Cat. No.: B7724153
M. Wt: 360.3 g/mol
InChI Key: GKVZZMDDAMGJJZ-RRABGKBLSA-M
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Description

Sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate is a complex organic compound featuring a unique imidazo[2,1-b][1,3]benzothiazole scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate typically involves multistep organic reactions One common approach includes the condensation of 4-fluoroaniline with 2-mercaptobenzothiazole, followed by cyclization to form the imidazo[2,1-b][1,3]benzothiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]benzothiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridines

Comparison

Compared to similar compounds, sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate stands out due to its unique benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other imidazo[1,2-a]pyridines may not be as effective.

Properties

IUPAC Name

sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2S.Na/c19-12-7-5-11(6-8-12)17-14(9-10-16(22)23)21-13-3-1-2-4-15(13)24-18(21)20-17;/h1-10H,(H,22,23);/q;+1/p-1/b10-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVZZMDDAMGJJZ-RRABGKBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FN2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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